molecular formula C28H49NO B1676618 MK 386 CAS No. 158493-17-5

MK 386

Cat. No.: B1676618
CAS No.: 158493-17-5
M. Wt: 415.7 g/mol
InChI Key: XUTZDXHKQDPUMA-MVJJLJOTSA-N
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Description

MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic, steroidal inhibitor of the enzyme 5α-reductase. This compound was first reported in 1994 and was investigated for its potential therapeutic applications, particularly in the treatment of androgen-dependent conditions such as acne and pattern hair loss (androgenic alopecia). it was never marketed due to observations of hepatotoxicity during early clinical trials .

Biochemical Analysis

Biochemical Properties

MK-386 plays a crucial role in biochemical reactions by inhibiting the activity of 5α-reductase type 1. This enzyme is responsible for the reduction of testosterone to dihydrotestosterone, a potent androgen that influences various physiological processes. By inhibiting 5α-reductase type 1, MK-386 reduces the concentration of dihydrotestosterone in serum and sebum without significantly affecting testosterone levels . This selective inhibition is particularly important in tissues where type 1 isozyme is predominant.

Cellular Effects

MK-386 exerts significant effects on various cell types and cellular processes. By reducing dihydrotestosterone levels, MK-386 influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in dihydrotestosterone levels can lead to decreased androgenic activity, which may impact processes such as cell proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues such as the skin and prostate, where dihydrotestosterone plays a critical role.

Molecular Mechanism

The molecular mechanism of MK-386 involves its binding to the active site of 5α-reductase type 1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to reduced levels of the latter in target tissues . The selective inhibition of type 1 isozyme by MK-386 is achieved through its unique chemical structure, which allows it to interact specifically with the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-386 have been observed to change over time. Studies have shown that MK-386 is generally well-tolerated and maintains its inhibitory effects on 5α-reductase type 1 over extended periods . Reversible elevations in aspartate aminotransferase and alanine aminotransferase levels have been observed at higher doses, indicating potential liver toxicity with prolonged use .

Dosage Effects in Animal Models

The effects of MK-386 vary with different dosages in animal models. At lower doses, MK-386 effectively reduces dihydrotestosterone levels without significant adverse effects . At higher doses, the compound can cause reversible liver enzyme elevations, indicating potential toxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

MK-386 is involved in metabolic pathways that include the inhibition of 5α-reductase type 1. This inhibition affects the metabolic flux of androgens, leading to reduced levels of dihydrotestosterone and altered levels of other metabolites . The compound’s interaction with 5α-reductase type 1 is a key aspect of its metabolic activity.

Transport and Distribution

Within cells and tissues, MK-386 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The selective distribution of MK-386 to tissues with high 5α-reductase type 1 activity is crucial for its therapeutic effects.

Subcellular Localization

MK-386’s subcellular localization is primarily determined by its interactions with 5α-reductase type 1. The compound is directed to specific compartments or organelles where the enzyme is active . This targeted localization enhances the compound’s inhibitory effects on dihydrotestosterone production.

Preparation Methods

The synthesis of MK-386 involves several steps, starting from a steroidal precursor. The synthetic route typically includes the following steps:

    Formation of the azasteroid core:

    Methylation: The introduction of methyl groups at specific positions on the steroidal core.

    Oxidation: The introduction of a ketone group at the desired position.

The reaction conditions for these steps often involve the use of strong bases, oxidizing agents, and specific catalysts to ensure the correct stereochemistry and functional group placement .

Chemical Reactions Analysis

MK-386 undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: MK-386 can undergo substitution reactions, particularly at the aza group, to form different analogs.

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Comparison with Similar Compounds

MK-386 is unique in its selectivity for 5α-reductase type I. Other similar compounds include:

While finasteride and dutasteride are marketed and used clinically, MK-386 was discontinued due to hepatotoxicity. MK-386’s high selectivity for 5α-reductase type I makes it a valuable tool for research into the specific roles of this enzyme .

Properties

IUPAC Name

(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTZDXHKQDPUMA-MVJJLJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935926
Record name MK-386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158493-17-5
Record name (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158493-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7beta-Dimethyl-4-azacholestan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-386
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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